[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
Overview of Pentacyclic Triterpenoid (B12794562) Saponins (B1172615) in Phytochemistry Research
Pentacyclic triterpenoid saponins represent a vast and structurally diverse class of natural products that are widespread in the plant kingdom. researchgate.net These compounds are glycosides, meaning they consist of a sugar part (glycone) and a non-sugar part (aglycone or sapogenin). mdpi.com The aglycone of these saponins is a pentacyclic triterpenoid, a 30-carbon skeleton derived from the cyclization of squalene (B77637). researchgate.netmdpi.com
In phytochemistry, these saponins are of significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. researchgate.netrjpponline.org Their amphiphilic nature, with a lipophilic triterpenoid backbone and a hydrophilic sugar chain, contributes to their surface-active properties, such as foaming when shaken in water. mdpi.com The structural diversity arises from variations in the pentacyclic skeleton (e.g., oleanane (B1240867), ursane (B1242777), lupane (B1675458) types), the number and type of sugar units, and the points of attachment of these sugars. mdpi.comcabidigitallibrary.org This structural complexity presents both challenges and opportunities for their isolation, characterization, and investigation of their structure-activity relationships.
Contextualization of Asiaticoside (B1665284) B within Centella asiatica Phytochemical Studies
Centella asiatica, a perennial herbaceous plant, is a rich source of pentacyclic triterpenoid saponins. iomcworld.com The major and most studied triterpenoids from this plant include asiaticoside, madecassoside (B7823665), asiatic acid, and madecassic acid. iomcworld.comrjpbcs.com Asiaticoside B is a notable, though sometimes considered a minor, constituent among the array of phytochemicals isolated from Centella asiatica. nih.govresearchgate.net
Phytochemical analyses of Centella asiatica consistently report the presence of a complex mixture of these triterpenoids. rjpbcs.complantsjournal.com The relative abundance of these compounds, including Asiaticoside B, can vary depending on geographical location, plant part, and extraction method. eijppr.com Asiaticoside B is structurally related to other major saponins in the plant, specifically being an isomer of madecassoside. researchgate.net Its presence underscores the intricate biosynthetic pathways operating within Centella asiatica, leading to a suite of closely related and bioactive molecules.
Significance of Investigating Asiaticoside B in Preclinical Biological Research
Emerging research indicates that Asiaticoside B possesses its own distinct biological properties. For instance, some studies have highlighted its cytotoxic effects against certain cancer cell lines. medchemexpress.comcaymanchem.com Investigating Asiaticoside B in preclinical models allows researchers to probe its mechanisms of action at a molecular level, separate from the synergistic or antagonistic effects of other compounds present in crude extracts. This targeted approach is fundamental for identifying new lead compounds for drug development and for a more precise understanding of the plant's medicinal value. The complete biosynthetic pathway for asiaticoside, madecassoside, and asiaticoside B has recently been elucidated, which will likely spur further research into its specific biological roles. nih.gov
Historical Trajectory of Asiaticoside B Discovery and Initial Characterization in Academic Literature
The phytochemical investigation of Centella asiatica dates back to the 1940s. rjpbcs.com The initial focus was on the isolation and characterization of the most abundant constituent, asiaticoside. rjpbcs.com Following the structural elucidation of asiaticoside and other major triterpenoids like madecassic acid and madecassoside, further detailed analyses of Centella asiatica extracts led to the discovery of other related saponins. researchgate.net
As analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) became more sophisticated, researchers were able to separate and identify minor components with greater accuracy. This technological advancement facilitated the discovery and characterization of Asiaticoside B. It was identified as an isomer of madecassoside and a glycoside of terminolic acid. rjpbcs.comresearchgate.net The characterization of Asiaticoside B and other related compounds has provided a more complete picture of the chemical composition of Centella asiatica and has been crucial for the standardization of its extracts. nih.gov Recent research has successfully reconstructed the biosynthetic pathway of asiaticoside, madecassoside, and asiaticoside B, marking a significant milestone in understanding the production of these complex molecules. nih.gov
Structure
2D Structure
Properties
CAS No. |
125265-68-1 |
|---|---|
Molecular Formula |
C48H78O20 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3 |
InChI Key |
NNWMHSNRRWMMBI-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(C[C@H]([C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)O)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biosynthesis and Chemical Synthesis of Asiaticoside B and Analogs
Elucidation of Asiaticoside (B1665284) B Biosynthetic Pathways
The biosynthesis of asiaticoside B is a complex process involving numerous enzymatic steps and intermediates, primarily occurring in Centella asiatica. Understanding this pathway is crucial for developing methods to enhance its production.
Enzymatic Steps and Intermediates in Centella asiatica
The journey to asiaticoside B begins with the cyclization of 2,3-oxidosqualene. researchgate.net In Centella asiatica, this process yields α-amyrin and β-amyrin, which serve as the foundational skeletons for a variety of triterpenoids. researchgate.net The pathway leading to asiaticoside B specifically utilizes the ursane-type triterpenoid (B12794562) backbone derived from α-amyrin. researchgate.netmdpi.com
A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs), hydroxylates the α-amyrin skeleton. researchgate.net Key enzymes in this process include:
CYP716A83 : This enzyme acts as a multifunctional triterpenoid C-28 oxidase, converting α-amyrin into ursolic acid. researchgate.netoup.com
CYP714E19 : Identified as a multifunctional triterpenoid oxidase, this enzyme is responsible for the C-23 hydroxylation of ursolic acid. researchgate.netoup.com
CaCYP716C11p : This cytochrome P450 is involved in the C-2 and C-23 hydroxylation of ursolic acid to produce asiatic acid. researchgate.net
Following the formation of the aglycone, asiatic acid, the pathway proceeds with glycosylation steps, where sugar moieties are attached. This process is catalyzed by UDP-glucosyltransferases (UGTs). researchgate.netmdpi.com The biosynthesis of the characteristic glucose-glucose-rhamnose sugar chain attached at the C-28 position is a critical part of forming asiaticoside and its analogs. researchgate.netnih.gov Recent research has identified two key glycoside glycosyltransferases (GGTs) that sequentially add the second glucose and the third rhamnose to the growing sugar chain. researchgate.netnih.gov Specifically, UGT94M2 and UGT94BE1 have been identified as the enzymes that sequentially add a glucosyl moiety and a rhamnosyl moiety to the monoglucosides of asiatic acid, madecassic acid, and terminolic acid at the C-28 position. ebi.ac.uknih.gov
| Enzyme | Function | Intermediate | Product |
|---|---|---|---|
| β-amyrin synthase (bAS) | Cyclization | 2,3-oxidosqualene | β-amyrin |
| α-amyrin synthase | Cyclization | 2,3-oxidosqualene | α-amyrin |
| CYP716A83 | C-28 oxidation | α-amyrin | Ursolic acid |
| CYP714E19 | C-23 hydroxylation | Ursolic acid | 23-hydroxyursolic acid |
| CaCYP716C11p | C-2, C-23 hydroxylation | Ursolic acid | Asiatic acid |
| UGT73AH1 | 28-O-glucosylation | Asiatic acid | Asiatic acid 28-O-glucoside |
| UGT94M2 | Glucosylation | Monoglucoside of asiatic acid | Diglucoside of asiatic acid |
| UGT94BE1 | Rhamnosylation | Diglucoside of asiatic acid | Asiaticoside |
Genetic Regulation of Asiaticoside B Biosynthesis
The biosynthesis of asiaticoside B is tightly regulated at the genetic level. The expression of genes encoding the key enzymes in the pathway is influenced by various factors, including developmental stage and environmental stimuli. The application of methyl jasmonate (MeJA), a plant signaling molecule, has been shown to significantly upregulate the expression of genes involved in triterpenoid biosynthesis in C. asiatica. researchgate.netmdpi.com This includes genes for squalene (B77637) synthase (SQS) and dammarenediol synthase (CaDDS). researchgate.net
Transcriptome analysis of MeJA-elicited C. asiatica leaves has been instrumental in identifying candidate genes for the pathway, including numerous UGTs and CYPs. researchgate.netmdpi.com For instance, the transcription factor TSAR2 has been identified to directly affect the expression of the HMGR gene, which encodes 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a crucial enzyme in the upstream triterpene biosynthetic pathway. mdpi.com
Heterologous Biosynthesis Challenges and Research Directions
The complexity of the asiaticoside B biosynthetic pathway presents significant challenges for its complete reconstruction in a heterologous host, such as yeast or E. coli. One of the primary hurdles is the requirement for multiple, active cytochrome P450 enzymes, which often require specific co-factors and a suitable membrane environment to function correctly. researchgate.net Furthermore, the glycosylation steps involve a series of specific UGTs that must act in the correct sequence. researchgate.netnih.gov
Despite these challenges, significant progress has been made. Researchers have successfully expressed parts of the pathway in yeast, achieving the production of intermediates like α-amyrin and ursolic acid. researchgate.netoup.com The complete de novo biosynthesis of asiaticoside has been achieved in Saccharomyces cerevisiae with a titer of 772.3 μg/L in a 5 L fermenter. acs.org This was accomplished through a series of metabolic engineering modifications, including the knockout of a glycoside hydrolase that degrades asiaticoside and the introduction of the key pathway enzymes. acs.org The reconstruction of the biosynthetic pathway for asiaticoside, madecassoside (B7823665), and asiaticoside B has also been successfully demonstrated in Nicotiana benthamiana. ebi.ac.uknih.gov
Future research will likely focus on optimizing the expression and activity of all the necessary enzymes in a single host, improving the supply of precursors, and minimizing the degradation of the final product.
Metabolic Engineering Approaches for Enhanced Production
Metabolic engineering offers a promising avenue for increasing the production of asiaticoside B in C. asiatica itself or in engineered microorganisms. mdpi.com Several strategies are being explored:
Elicitation : The use of elicitors like methyl jasmonate can stimulate the plant's natural defense mechanisms, leading to an increase in the production of secondary metabolites, including asiaticoside. nih.govjapsonline.com
Precursor feeding : Supplying the culture with precursors of the biosynthetic pathway can also enhance the yield of the final product. cabidigitallibrary.org
Transcription factor engineering : Modifying the expression of transcription factors that regulate the entire pathway can lead to a coordinated upregulation of all the necessary genes. mdpi.com
| Approach | Target | Outcome |
|---|---|---|
| Overexpression | Squalene Synthase (SQS) | Increased centelloside production in hairy roots. mdpi.com |
| Elicitation | Methyl Jasmonate (MeJA) | Upregulation of biosynthetic genes and increased asiaticoside accumulation. mdpi.comnih.govjapsonline.com |
| Heterologous Expression | Yeast (S. cerevisiae) | Production of asiaticoside and its precursors. acs.org |
| Heterologous Expression | Nicotiana benthamiana | Reconstruction of the asiaticoside, madecassoside, and asiaticoside B biosynthetic pathways. ebi.ac.uknih.gov |
Total Synthesis Strategies for Asiaticoside B
The complete chemical synthesis of a complex natural product like asiaticoside B is a formidable challenge that showcases the power of modern organic chemistry.
Retrosynthetic Analysis and Key Synthetic Disconnections
A retrosynthetic analysis of asiaticoside B reveals several key disconnections that simplify the complex structure into more manageable building blocks. The most logical disconnection is at the glycosidic linkage, separating the triterpenoid aglycone, asiatic acid, from the trisaccharide side chain.
The synthesis of the asiatic acid core would likely start from a more readily available triterpenoid precursor, such as ursolic acid. This would require the stereoselective introduction of the hydroxyl groups at the C-2, C-3, and C-23 positions.
The trisaccharide portion, a glucose-glucose-rhamnose unit, presents its own synthetic challenges. It requires the controlled formation of three glycosidic bonds with specific stereochemistry. A convergent strategy, where the aglycone and the trisaccharide are synthesized separately and then coupled, is generally favored for such complex molecules. researchgate.net A late-stage gold(I)-catalyzed glycosidic condensation of the triterpenoid acid and a trisaccharide ortho-hexynylbenzoate has been successfully employed in the total synthesis of asiaticoside. researchgate.net
Stereoselective Synthesis of the Triterpenoid Core
The aglycone of asiaticoside B is the complex pentacyclic triterpenoid, terminolic acid. The total chemical synthesis of such a molecule is a formidable challenge due to the high density of stereocenters in its ursane-type framework. While a specific total synthesis of terminolic acid is not widely documented in peer-reviewed literature, the strategies employed would invariably rely on principles established through the synthesis of other complex terpenoids, such as asiatic acid and madecassic acid.
The stereoselective construction of the core would likely commence from a readily available chiral starting material or involve an enantioselective key step to establish the initial stereochemistry. A common approach for related triterpenoids is a convergent synthesis, where different fragments of the molecule are prepared separately and then joined.
Key stereochemical features of the terminolic acid core that any synthesis must address include the trans-fused ring junctions and the specific orientation of the multiple hydroxyl and methyl groups. The synthesis would involve a sequence of reactions designed to build the five rings with precise stereocontrol. Methodologies would include:
Intramolecular Cyclizations: Diels-Alder reactions or radical cyclizations to form the initial ring systems.
Substrate-Controlled Reactions: The existing stereocenters on a partially constructed core are used to direct the stereochemical outcome of subsequent reactions, such as reductions, alkylations, and epoxidations.
Catalytic Asymmetric Reactions: The use of chiral catalysts to set key stereocenters with high enantioselectivity.
Given the structural complexity and the commercial availability of related natural triterpenoids, a more common and practical approach is the semi-synthesis of terminolic acid or its derivatives starting from a closely related and more abundant natural product, such as ursolic acid. This approach circumvents the need for a lengthy de novo synthesis by utilizing a pre-existing, stereochemically rich core. The challenge then becomes the regioselective and stereoselective introduction of the required functional groups (hydroxyls at C-2, C-3, C-6, and C-23) onto the starting scaffold.
Glycosylation Strategies for Sugar Moiety Attachment
The attachment of the specific trisaccharide chain—α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranose—to the C-28 carboxylic acid of terminolic acid is a critical step in forming asiaticoside B. This can be achieved through both biosynthetic and chemical methods.
Biosynthesis: In Centella asiatica, the glycosylation is a stepwise enzymatic process catalyzed by a series of UDP-glycosyltransferases (UGTs). ebi.ac.uknih.gov Recent studies have elucidated this pathway, identifying the specific enzymes responsible for assembling the sugar chain. nih.govacs.org The process occurs sequentially:
First, a glucose moiety from a UDP-glucose donor is attached to the C-28 carboxyl group of the terminolic acid aglycone. This initial step is catalyzed by a glucosyltransferase such as UGT73AD1. nih.gov
Next, a second glucose unit is added to the first glucose, forming a 1→6 linkage. This step is catalyzed by a glycoside glucosyltransferase, such as UGT94M2. nih.gov
Finally, a rhamnose unit from a UDP-rhamnose donor is attached to the second glucose at the 4-position, a reaction catalyzed by a rhamnosyltransferase like UGT94BE1. nih.gov
This enzymatic cascade ensures the precise structure and stereochemistry of the trisaccharide chain. A multi-enzyme, one-pot reaction has been used to demonstrate this pathway, achieving a high conversion rate of terminolic acid into asiaticoside B and its intermediates. nih.gov
Chemical Synthesis: Chemical synthesis provides access to asiaticoside B and its analogs that may not be available through natural pathways. The primary challenge is the stereoselective formation of the glycosidic ester linkage at the sterically hindered C-28 position without affecting the multiple hydroxyl groups on the aglycone.
A successful strategy, demonstrated for the synthesis of the closely related asiaticoside, involves a late-stage coupling of the triterpenoid acid with a pre-assembled trisaccharide donor. This approach typically requires:
Preparation of the Trisaccharide Donor: The three sugar units (two glucose, one rhamnose) are assembled and appropriately protected, leaving a reactive group (e.g., an ortho-alkynylbenzoate) at the anomeric center of the first glucose.
Coupling Reaction: The protected trisaccharide donor is activated and coupled with the terminolic acid aglycone. Gold(I)-catalyzed glycosylation has proven effective for this transformation, promoting the condensation reaction under mild conditions.
Deprotection: The final step involves the removal of all protecting groups from the hydroxyl functions on both the aglycone and the sugar moiety to yield asiaticoside B.
Other modern glycosylation methods, such as those using trichloroacetimidate (B1259523) or thioglycoside donors, are also viable for forming the glycosidic linkage.
| Glycosylation Strategy | Key Components/Method | Primary Advantage |
| Biosynthesis | Sequential action of UGTs (e.g., UGT73AD1, UGT94M2, UGT94BE1) with UDP-sugar donors. nih.gov | High stereoselectivity and regioselectivity; environmentally benign. |
| Chemical Synthesis | Late-stage coupling of aglycone with a pre-formed trisaccharide donor (e.g., ortho-alkynylbenzoate). medchemexpress.com | Access to unnatural analogs; scalable production. |
| Enzymatic (in vitro) | Multi-enzyme, one-pot reaction using isolated UGTs and sugar donors. nih.gov | Controlled environment; good conversion rates. |
This table provides an interactive summary of glycosylation strategies.
Synthesis of Asiaticoside B Analogs and Derivatives
Design Principles for Structural Modifications
The synthesis of analogs and derivatives of asiaticoside B is driven by the goal of improving its physicochemical properties and therapeutic potential. Key design principles focus on modifying the structure to enhance characteristics such as solubility, bioavailability, metabolic stability, and target-specific activity.
Structural modifications are generally targeted at three main regions of the molecule:
The Aglycone Core (Terminolic Acid): The four hydroxyl groups (at C-2, C-3, C-6, C-23) and the C-28 carboxylic acid are primary sites for modification. Introducing different functional groups can alter the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. rsc.org
The Glycone (Sugar Moiety): The trisaccharide chain significantly influences the molecule's water solubility and pharmacokinetic profile. Altering the number, type, or linkage of the sugar units can modulate these properties.
The Entire Scaffold: More complex modifications can involve creating hybrid molecules or conjugates where asiaticoside B or its aglycone is linked to another pharmacologically active molecule to achieve synergistic effects. rsc.org
Structure-activity relationship (SAR) studies on related triterpenoids guide the rational design of these analogs, aiming to produce new chemical entities with superior performance compared to the parent compound.
Synthetic Methodologies for Modified Glycones
Creating analogs with altered sugar moieties offers a powerful way to fine-tune the properties of asiaticoside B.
Enzymatic and Biocatalytic Methods: Enzymes provide a highly selective means of modifying the glycone.
Glycosidases: These enzymes can be used to selectively cleave specific sugar units. For instance, a β-glucosidase could remove the terminal glucose, or a rhamnosidase could remove the rhamnose, yielding truncated glycoside derivatives.
Glycosyltransferases (UGTs): A library of different UGTs can be used to install alternative sugars. By supplying different UDP-sugar donors (e.g., UDP-xylose, UDP-galactose), novel glycosides can be synthesized.
Chemical Methods: Chemical synthesis allows for the introduction of a much wider range of modified or unnatural sugars. This typically involves the synthesis of asiaticoside B from a modified trisaccharide donor. The synthesis of the donor itself can be altered to include:
Different monosaccharide units.
Sugars with modified functional groups (e.g., deoxy-sugars, amino-sugars, or fluorinated sugars).
Altered linkages between the sugar units.
Glycals are versatile precursors for the synthesis of such structurally modified glycones, allowing for diverse chemical transformations before the sugar chain is attached to the aglycone.
Synthetic Methodologies for Modified Aglycones
The terminolic acid core, with its multiple hydroxyl groups and a carboxylic acid, provides numerous handles for chemical modification. Methodologies for creating aglycone derivatives often mirror those used for the closely related madecassic and asiatic acids. rsc.orgkoreascience.kr
Modification of the C-28 Carboxylic Acid: The carboxyl group is a common site for derivatization to form esters or amides.
Esterification: Reaction with various alcohols under standard conditions (e.g., Fischer esterification) or using coupling agents can yield a range of esters, modulating the lipophilicity of the compound.
Amidation: Coupling the carboxylic acid with amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) produces amides. This is a key strategy for creating conjugates, where terminolic acid is linked to amino acids or other amine-containing molecules. rsc.org
Derivatization of the Hydroxyl Groups: The hydroxyl groups at positions C-2, C-3, C-6, and C-23 can be selectively or exhaustively modified.
Protection/Acylation: The hydroxyl groups are often protected as esters (e.g., acetates) or ethers to prevent them from interfering with reactions at other sites, such as the C-28 carboxyl. Acetic anhydride (B1165640) in pyridine (B92270) is commonly used for acetylation. rsc.org This modification also increases lipophilicity.
Oxidation: Selective oxidation of the secondary hydroxyl groups (e.g., at C-2 or C-3) to ketones can provide another route for derivatization.
A typical synthetic sequence for creating an aglycone derivative, such as a conjugate, would involve:
Protection of the hydroxyl groups on the terminolic acid core (e.g., via acetylation).
Activation of the C-28 carboxylic acid.
Coupling with the desired molecule (e.g., an amino acid or another natural product like silybin). rsc.org
Deprotection of the hydroxyl groups, if necessary.
| Functional Group | Reaction Type | Common Reagents | Resulting Moiety |
| C-28 Carboxylic Acid | Amidation | EDC, HOBt, Amines | Amide |
| C-28 Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Ester |
| C-2, C-3, C-6, C-23 Hydroxyls | Acylation | Acetic Anhydride, Pyridine | Acetate Ester |
| C-2, C-3, C-6, C-23 Hydroxyls | Etherification | Alkyl Halides, Base | Ether |
| C-2, C-3, C-6 Secondary Hydroxyls | Oxidation | CrO₃, PCC | Ketone |
This table provides an interactive summary of synthetic methodologies for modifying the aglycone.
Preclinical Mechanistic Investigations of Asiaticoside B
Investigation of Neurobiological Mechanisms
Research into the neurobiological activities of Asiaticoside (B1665284) B has centered on its interactions with key cellular pathways involved in neuronal inflammation, signaling, and survival. These preclinical studies provide a foundational understanding of the compound's potential therapeutic actions within the central nervous system.
Neuroinflammation is a critical factor in the progression of neurodegenerative disorders, and the NLRP3 inflammasome is a key component of this inflammatory response. Studies suggest that asiaticoside can suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome researchgate.net. By binding to the NLRP3 protein, it effectively hinders the assembly and activation of this inflammasome complex researchgate.net. This action mitigates the downstream inflammatory cascade, which is associated with the rescue of dopaminergic neurons and alleviation of motor dysfunction in preclinical models, indicating that Asiaticoside B may be a promising inhibitor for conditions driven by NLRP3 overactivation researchgate.net.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Molecular docking studies have revealed that Asiaticoside B has a strong potential to interact with key proteins that regulate synaptic plasticity within the AKT/mTOR signaling pathway nih.govresearchgate.net.
These computational analyses show that Asiaticoside B binds to several crucial regulatory proteins nih.govresearchgate.net:
Tuberous Sclerosis Complex 1 (TSC1): Asiaticoside B demonstrates a high binding affinity for TSC1, interacting with amino acid residues Glu24, Ser218, Gln221, and Arg222. TSC1 is a negative regulator of mTORC1, a central controller of cell growth and protein synthesis nih.gov.
Fragile X Mental Retardation Protein (FMRP): The compound also interacts with FMRP, a protein vital for regulating the translation of synaptic proteins. This interaction involves multiple residues, including Glu2, Glu3, Lys21, and Asn34 nih.govresearchgate.net.
By binding to these targets, Asiaticoside B may modulate the AKT/mTOR signaling pathway, which is essential for the protein synthesis required for long-term changes in synaptic strength nih.govresearchgate.net.
Molecular docking results showing the interaction of Asiaticoside B with proteins related to synaptic plasticity. Data sourced from in silico studies nih.gov.
Excitotoxicity is a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. This process is a key component of ischemic stroke and other neurodegenerative conditions. Preclinical studies using in vitro models of glutamate-induced excitotoxicity have demonstrated that asiaticoside provides significant neuroprotection mdpi.com.
A primary trigger for excitotoxic neuronal injury is the massive influx of calcium (Ca2+) into the neuron, largely through over-activated N-methyl-D-aspartate (NMDA) receptors examine.com. In cultured cortical neurons, pretreatment with asiaticoside significantly inhibits the elevation of intracellular Ca2+ induced by NMDA exposure. This suggests that a key neuroprotective mechanism of the compound is its ability to prevent this toxic calcium overload, thereby preserving neuronal integrity examine.com.
Excitotoxicity often culminates in apoptosis, or programmed cell death, which is regulated by the Bcl-2 family of proteins. This family includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. In ischemia-hypoxia models, asiaticoside treatment has been shown to favorably modulate the expression of these key apoptotic regulators mdpi.com. Studies report that asiaticoside upregulates the expression of Bcl-2 while simultaneously downregulating the expression of Bax mdpi.comdokumen.pub. This shift in the Bax/Bcl-2 ratio helps to inhibit the apoptotic cascade and promote neuronal survival mdpi.com.
Summary of Asiaticoside's effect on apoptotic protein expression in cultured cortical neurons under excitotoxic conditions. Findings are based on western blot analyses from preclinical studies mdpi.com.
The specific subunit composition of NMDA receptors influences their function and role in excitotoxicity. Receptors containing the NR2B subunit are particularly implicated in mediating cell death pathways. Research has shown that pretreatment with asiaticoside can attenuate the upregulation of the NR2B subunit expression induced by excitotoxic insults, without affecting the expression of NR2A subunits chemfaces.com. By selectively downregulating NR2B-containing NMDA receptors, Asiaticoside B may reduce the receptor's opening time and subsequent calcium influx, contributing significantly to its neuroprotective effects examine.com.
Mechanisms in Ischemic-Hypoxic Brain Injury Models
Asiaticoside B has demonstrated significant neuroprotective properties in preclinical models of neonatal hypoxic-ischemic brain damage (HIBD). nih.govnih.gov Studies indicate that its therapeutic effects are mediated through multiple pathways, including the inhibition of critical inflammatory signaling cascades. Research using a Rice-Vannucci method to create an HIBD model showed that Asiaticoside B can ameliorate brain injury. nih.govnih.gov The compound is believed to exert its protective effects by targeting the TLR4/NF-κB/STAT3 pathway. By downregulating this pathway, Asiaticoside B helps to reduce the inflammatory response and subsequent neuronal damage that characterizes hypoxic-ischemic encephalopathy. nih.govnih.gov In vitro studies using cultured rat cortex neurons further support the neuroprotective role of Asiaticoside B in ischemia-hypoxia conditions. scispace.com
In models of hypoxic-ischemic brain injury, Asiaticoside B has been shown to dose-dependently reduce histological damage and inhibit apoptosis. nih.govnih.gov Pathological examination of brain tissue after a hypoxic-ischemic event revealed atrophic and pale neurons, a thinned cortex, and the formation of voids; however, treatment with Asiaticoside B markedly improved these pathological changes. nih.gov
The anti-apoptotic mechanism of Asiaticoside B involves the modulation of key regulatory proteins. It has been found to upregulate the anti-apoptotic protein Bcl-2 while suppressing the expression of pro-apoptotic factors like Bax and caspase-3. scispace.comnih.gov This modulation helps to prevent the programmed cell death of neurons that is typically triggered by ischemic-hypoxic conditions. nih.gov In spinal cord injury models, which share some pathological similarities with ischemic brain injury, Asiaticoside B also demonstrated the ability to decrease the apoptosis of neurons, leading to better preservation of morphological integrity. researchgate.netnih.gov
| Model | Key Findings | Apoptotic Markers Affected |
| Neonatal Hypoxic-Ischemic Brain Damage (HIBD) in vivo | Dose-dependently ameliorated histologic damage and inhibited apoptosis. nih.govnih.gov | Not specified |
| Ischemia-Hypoxia in cultured rat cortex neurons (in vitro) | Increased cell survival rate and reduced apoptosis. scispace.com | Upregulation of Bcl-2; Downregulation of Bax and Caspase-3. scispace.comnih.gov |
| Spinal Cord Injury in rats | Decreased apoptosis of spinal cord neurons and improved morphological integrity. researchgate.netnih.gov | Downregulation of Caspase-3. nih.gov |
A significant component of the neuroprotective effect of Asiaticoside B in ischemic-hypoxic brain injury is its ability to counteract oxidative stress. nih.govnih.gov Oxidative damage is a primary mechanism of neuron injury following hypoxia and ischemia. nih.gov Preclinical studies have shown that Asiaticoside B treatment can alleviate this damage. nih.gov
Specifically, Asiaticoside B has been observed to decrease the levels of malondialdehyde (MDA), an end-product of lipid peroxidation and a key indicator of oxidative damage to cell membranes. nih.govnih.gov It also reduces the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells when their membranes are damaged. scispace.comnih.gov By inhibiting membrane lipid peroxidation, Asiaticoside B helps to prevent damage to neuronal membranes and block necrosis associated with ischemia. scispace.comnih.gov In HIBD models, Asiaticoside B significantly increased the activity of superoxide (B77818) dismutase (SOD), an important endogenous antioxidant enzyme, while decreasing MDA content and LDH release. nih.gov
| Oxidative Stress Marker | Effect of Asiaticoside B Treatment | Model System |
| Malondialdehyde (MDA) | Decreased levels. nih.govnih.gov | Ischemic-Hypoxic Brain Injury nih.govnih.gov |
| Lactate Dehydrogenase (LDH) | Decreased release. nih.govscispace.comnih.gov | Ischemic-Hypoxic Brain Injury nih.gov; Cultured Ischemia-Hypoxia Neurons scispace.comnih.gov |
| Superoxide Dismutase (SOD) | Increased activity. nih.gov | Ischemic-Hypoxic Brain Injury nih.gov |
Regulation of Neurotrophic Factors (e.g., BDNF, NGF)
Asiaticoside B has been found to modulate the expression of crucial neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival, growth, and synaptic plasticity. nih.govresearchgate.netnih.govmdpi.com In animal models of depression, which often involve chronic stress and hippocampal damage, Asiaticoside B administration has been shown to upregulate the expression of BDNF in the hippocampus. researchgate.netfrontiersin.org This effect is linked to its antidepressant-like actions. frontiersin.org
The regulation of BDNF appears to be a key part of the neuroprotective mechanism of Asiaticoside B. spandidos-publications.com Studies have demonstrated that the antidepressant effects of Asiaticoside B are abolished when the BDNF receptor, TrkB, is inhibited, highlighting the critical role of this signaling pathway. researchgate.net While the synthesis of both Nerve Growth Factor (NGF) and BDNF can be markedly increased in non-neuronal cells after peripheral nerve lesions, the regulation mechanisms and time courses for each are distinct. nih.govresearchgate.net Current research more strongly links Asiaticoside B to the regulation of BDNF than NGF.
Modulation of Monoamine Neurotransmitter Levels
Research indicates that Asiaticoside B can exert its neurological effects by modulating the levels of monoamine neurotransmitters, which are crucial for mood regulation. nih.govsemanticscholar.org In mouse models of depression induced by chronic unpredictable mild stress (CUMS), administration of Asiaticoside B was found to reverse the stress-induced decrease in the levels of serotonin (5-HT) and norepinephrine (NE). nih.gov This restoration of neurotransmitter levels is a key feature of many established antidepressant therapies. nih.govfrontiersin.org The ability of Asiaticoside B to increase these neurotransmitters is believed to be a significant contributor to its antidepressant-like effects. nih.govnih.gov
Regulation of cAMP/PKA/pCREB Signaling in Neuroprotection
The neuroprotective and antidepressant-like effects of Asiaticoside B are mediated, in part, through the regulation of the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA)/cAMP-responsive element-binding protein (CREB) signaling pathway. nih.govspandidos-publications.com This pathway is fundamental for neuronal survival, synaptic plasticity, and the expression of neurotrophic factors like BDNF. ekb.egnih.govekb.eg
Studies have shown that Asiaticoside B administration can increase the levels of cAMP and PKA. spandidos-publications.com The activation of PKA leads to the phosphorylation of CREB (pCREB), a transcription factor that, once activated, promotes the expression of target genes, including BDNF. spandidos-publications.comekb.eg In mouse models of depression, Asiaticoside B treatment was found to increase the phosphorylation of CREB and subsequently elevate the expression of BDNF. spandidos-publications.com This evidence suggests that the activation of the cAMP/PKA/pCREB signaling cascade is a key mechanism underlying the neuroprotective actions of Asiaticoside B. nih.govspandidos-publications.comajol.info
Mechanisms of Anti-fibrotic Activity
Asiaticoside B has demonstrated anti-fibrotic effects, particularly in the context of liver fibrosis. The primary mechanism appears to involve the inhibition of hepatic stellate cell (HSC) activation, which is a key event in the development of liver fibrosis. nih.gov Research in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis showed that Asiaticoside B attenuated the condition by reducing collagen deposition and the expression of α-smooth muscle actin (α-SMA) and collagen type 1. nih.gov
The anti-fibrotic action of Asiaticoside B is linked to its modulation of the Notch signaling pathway. Specifically, it has been shown to suppress the expression levels of key components of this pathway, including Notch-1, Jagged-1, and Delta-like-4 in activated HSCs. nih.gov By inhibiting the Jagged-1/Notch-1 pathway, Asiaticoside B prevents the activation of HSCs and the subsequent progression of liver fibrosis. nih.gov Other studies on Centella asiatica extracts have also pointed to the modulation of the TGF-β/Smad signaling pathway as a mechanism for its anti-fibrotic effects. plos.orgnih.gov
Inhibition of Mesothelial-Mesenchymal Transition (MMT)
Asiaticoside has been shown to inhibit the Mesothelial-Mesenchymal Transition (MMT), a critical process in peritoneal fibrosis. nih.govnih.gov In studies involving human peritoneal mesothelial cells (HPMCs), treatment with Transforming Growth Factor-beta 1 (TGF-β1) induces MMT, causing cells to lose their typical cobblestone appearance and adopt an elongated, branched shape. nih.gov Asiaticoside treatment effectively mitigates these morphological changes. nih.gov
The mechanism involves the regulation of key cellular markers. Asiaticoside administration leads to an increase in the expression of the mesothelial marker E-cadherin while decreasing the expression of mesenchymal markers such as Vimentin and alpha-smooth muscle actin (α-SMA). nih.gov Furthermore, wound-healing and transwell assays have confirmed that asiaticoside can reduce the migration and invasion capabilities of HPMCs that have undergone TGF-β1-induced MMT. nih.gov These findings suggest that asiaticoside preserves the integrity of the peritoneal membrane by counteracting the fibrotic changes associated with MMT. nih.govnih.gov
Modulation of TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly the Smad family of proteins, is a key regulator in fibrosis and scar formation. caringsunshine.comxiahepublishing.com Asiaticoside has been found to modulate this pathway at multiple points.
In human peritoneal mesothelial cells, asiaticoside attenuates the TGF-β1-induced phosphorylation of Smad2/3 in a dose-dependent manner, which is a crucial step in the activation of the signaling cascade. nih.govnih.gov Similarly, in keloid fibroblasts, a cell type heavily implicated in excessive scarring, asiaticoside inhibits the TGF-β/Smad pathway. nih.gov It achieves this by reducing the expression of TGF-β receptor I (TβRI) and TGF-β receptor II (TβRII) at both the mRNA and protein levels. nih.govresearchgate.net
Furthermore, asiaticoside upregulates the expression of Smad7, an inhibitory Smad protein that acts as a negative regulator of the TGF-β signaling pathway. nih.gov By increasing Smad7 levels, asiaticoside effectively dampens the pro-fibrotic signals transmitted by TGF-β. nih.gov Interestingly, some research indicates that asiaticoside can also induce type I collagen synthesis through a TβRI kinase-independent activation of the Smad pathway, highlighting its complex and context-dependent regulatory roles. scilit.com
Attenuation of Extracellular Matrix Deposition
A hallmark of fibrosis and scar formation is the excessive deposition of extracellular matrix (ECM) components, primarily collagen. researchgate.net Preclinical studies have consistently demonstrated that asiaticoside can attenuate this process.
In keloid fibroblasts, asiaticoside inhibits the expression of both type I and type III collagen at the protein and mRNA levels. nih.gov This inhibitory effect on collagen production is sustained and dose-dependent. researchgate.net The mechanism behind this is linked to its modulation of the TGF-β/Smad pathway, which is a primary driver of collagen synthesis. nih.gov By downregulating TGF-β receptors and upregulating the inhibitory Smad7, asiaticoside effectively reduces the signaling that leads to excessive collagen production by fibroblasts. nih.gov
| Cell Type | Key Protein Target | Effect of Asiaticoside | Reference |
| Keloid Fibroblasts | Type I Collagen | Inhibition of protein and mRNA expression | nih.gov |
| Keloid Fibroblasts | Type III Collagen | Inhibition of protein and mRNA expression | nih.gov |
| Human Dermal Fibroblasts | Type I Collagen | Increased synthesis (in wound healing context) | researchgate.net |
| Human Dermal Fibroblasts | Type III Collagen | Increased synthesis (in wound healing context) | researchgate.net |
Impact on Myofibroblast Activation
Myofibroblasts are specialized cells that play a crucial role in wound healing by producing ECM and contracting the wound. However, their persistent activation is a key factor in the development of fibrotic conditions and excessive scarring. Myofibroblast differentiation is often marked by the expression of α-smooth muscle actin (α-SMA).
Asiaticoside has been shown to inhibit the transformation of precursor cells into myofibroblasts. During the process of Mesothelial-Mesenchymal Transition (MMT) induced by TGF-β1, asiaticoside treatment leads to a decrease in the expression of α-SMA. nih.gov This indicates that asiaticoside can prevent the activation of myofibroblasts, thereby reducing a key cellular driver of fibrosis.
Role in Scar Remodeling Processes
Asiaticoside plays a multifaceted role in the complex process of scar remodeling. Its effects are beneficial in preventing the formation of excessive scars like keloids and hypertrophic scars. caringsunshine.comnih.gov The primary mechanisms involve the regulation of inflammation, fibroblast activity, and collagen synthesis. caringsunshine.com
By inhibiting the proliferation of keloid fibroblasts and downregulating the production of type I and III collagen, asiaticoside helps to prevent the excessive deposition of fibrous tissue that characterizes pathological scars. nih.govresearchgate.net Its ability to modulate the TGF-β/Smad pathway is central to this effect, as this pathway is a key regulator in the formation of hypertrophic scars and keloids. caringsunshine.comnih.gov While it inhibits processes leading to excessive scarring, asiaticoside also supports normal wound healing by promoting angiogenesis and stimulating collagen synthesis in a controlled manner, which is crucial for dermal repair and achieving adequate scar strength. caringsunshine.comnih.gov
Cellular and Molecular Mechanisms in Angiogenesis and Tissue Remodeling
Angiogenesis, the formation of new blood vessels, is a critical process in both wound healing and tissue remodeling. actasdermo.org Research has identified several active components in Centella asiatica, including asiaticoside and asiaticoside B, as having potential anti-angiogenic properties. researchgate.netnih.govnih.gov Studies investigating the effects of Centella asiatica triterpenes on human umbilical vein endothelial cells (HUVECs) found that compounds including asiaticoside B could inhibit VEGF165-induced proliferation, migration, and tube formation, which are key steps in angiogenesis. nih.gov However, other studies have also reported that asiaticoside can promote angiogenesis in the context of wound healing, suggesting its effects may be dependent on the specific biological environment. caringsunshine.comnih.govresearchgate.net
Influence on Fibroblast Proliferation and Migration
Fibroblasts are key cells in wound healing, responsible for synthesizing the new extracellular matrix to repair damaged tissue. nih.gov Asiaticoside has demonstrated significant effects on the proliferation and migration of these cells.
In studies on normal human dermal fibroblasts, asiaticoside has been shown to induce cell proliferation in a time- and dose-dependent manner. researchgate.netnih.govnih.gov This proliferative effect is considered beneficial for accelerating wound closure. nih.gov In addition to promoting growth, asiaticoside also enhances the migration and initial attachment of skin cells. nih.gov An in vitro wound closure model demonstrated that asiaticoside treatment increased the migration rates of skin cells, a crucial behavior for effective wound repair. nih.gov
Conversely, in the context of pathological scarring, asiaticoside exhibits an anti-proliferative effect on keloid-derived fibroblasts. nih.govresearchgate.net This dual action highlights its regulatory role: promoting fibroblast activity for normal wound healing while inhibiting the excessive proliferation that leads to hypertrophic scars and keloids. researchgate.netnih.gov
| Cell Type | Asiaticoside Effect | Biological Context | Reference |
| Normal Human Dermal Fibroblasts | Increased Proliferation & Migration | Wound Healing | researchgate.netnih.gov |
| Keloid Fibroblasts | Decreased Proliferation | Pathological Scarring | nih.govresearchgate.net |
| Human Peritoneal Mesothelial Cells | Decreased Migration & Invasion | Peritoneal Fibrosis | nih.gov |
Promotion of Collagen Synthesis (e.g., Type I, Col1A1 gene expression)
Asiaticoside B, a primary triterpenoid (B12794562) saponin (B1150181) isolated from Centella asiatica, has demonstrated significant effects on the synthesis of collagen, a crucial protein for wound healing and skin integrity. univmed.orgnih.gov Preclinical studies have consistently shown its ability to stimulate the production of type I and type III collagen, which are essential components of the dermal extracellular matrix. univmed.orgresearchgate.net
In vitro experiments using human dermal fibroblasts (HDFs) have revealed that asiaticoside B induces a time- and dose-dependent increase in both type I and type III collagen synthesis. univmed.orgresearchgate.net This effect is comparable to that of retinoic acid, a well-known agent that regulates wound healing. univmed.org Furthermore, asiaticoside B has been observed to have a stronger effect on HDF proliferation than retinoic acid. univmed.orgresearchgate.net Studies on human periodontal ligament cells also showed dose-dependent increases in the levels of type I collagen mRNA and protein. nih.gov
The mechanism underlying this stimulation of collagen synthesis involves the activation of the Smad signaling pathway. nih.gov Specifically, asiaticoside B has been found to induce the phosphorylation of Smad2 and Smad3, leading to the nuclear translocation of the Smad3/Smad4 complex. nih.gov Interestingly, this activation appears to be independent of the transforming growth factor-beta receptor I (TβRI) kinase. nih.gov Research has also indicated that asiaticoside B can accelerate wound healing by increasing the expression of the Col1A1 gene, which is vital for collagen production. mdpi.com
Table 1: Effect of Asiaticoside B on Collagen Synthesis in Human Dermal Fibroblasts
| Treatment | Incubation Time (hours) | Effect on Type I Collagen Synthesis | Effect on Type III Collagen Synthesis | Reference |
|---|---|---|---|---|
| Asiaticoside B | 24 and 48 | Increased | Significantly Increased | univmed.orgresearchgate.net |
| Retinoic Acid | 24 and 48 | Increased | Increased | univmed.orgresearchgate.net |
Induction of Endothelial Cell Migration and Tube Formation
The role of asiaticoside B in angiogenesis, the formation of new blood vessels, appears to be context-dependent, with studies showing both pro- and anti-angiogenic effects. In the context of wound healing, enhanced angiogenesis is beneficial. Some research suggests that asiaticoside B promotes angiogenesis by increasing the expression of Vascular Endothelial Growth Factor (VEGF). gsconlinepress.com This action is crucial for supplying oxygen and nutrients to newly forming tissues. nih.gov
Conversely, in the context of oncology, where angiogenesis contributes to tumor growth, asiaticoside B has been shown to have anti-angiogenic properties. Studies on breast cancer, for instance, have demonstrated that asiaticoside B can inhibit tumor-associated angiogenesis. nih.gov It has been found to suppress the pro-angiogenic effect of breast cancer cell-conditioned medium on Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov In vitro experiments have shown that asiaticoside B can inhibit VEGF-induced proliferation, migration, and tube formation of HUVECs. nih.govresearchgate.net This anti-angiogenic activity is linked to the downregulation of the YAP1/VEGFA signaling pathway. nih.gov
Table 2: Angiogenic Effects of Asiaticoside B
| Context | Model | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Wound Healing | In vitro | Enhanced endothelial cell proliferation and migration | Increased VEGF expression | gsconlinepress.com |
| Oncology (Breast Cancer) | In vitro and In vivo | Inhibited tumor angiogenesis | Repression of YAP1/VEGFA signal pathway | nih.gov |
| Oncology | In vitro | Inhibited VEGF-induced proliferation, migration, and tube formation of HUVECs | - | nih.govresearchgate.net |
Mechanism of Re-epithelialization Enhancement
Re-epithelialization is a critical phase in wound healing, involving the migration and proliferation of keratinocytes to cover the wound surface. Asiaticoside B has been shown to promote this process. nih.gov The mechanism behind this enhancement is linked to its ability to stimulate collagen synthesis and fibroblast proliferation, which provides the necessary structural support for migrating epithelial cells. nih.govmdpi.com Furthermore, asiaticoside B is believed to stimulate keratinization, a process that strengthens the newly formed epithelial barrier. mdpi.comnih.gov By accelerating re-epithelialization, asiaticoside B contributes to faster wound closure. nih.gov
Effect on Tensile Strength of Neo-Formed Tissue
The tensile strength of newly formed tissue is a key indicator of the quality of wound healing. Preclinical studies have demonstrated that asiaticoside B significantly improves the tensile strength of the healed skin. gsconlinepress.comnih.govnih.gov This effect is directly correlated with the increased synthesis and maturation of collagen, particularly type I collagen. gsconlinepress.comnih.gov In animal models, topical application of asiaticoside B has led to a notable increase in both collagen content and tensile strength of the wound tissue. nih.govnih.gov For example, one study observed a 57% increase in tensile strength following topical application of 0.2% asiaticoside. nih.gov This enhancement of tensile strength is crucial for reducing the risk of wound dehiscence and ensuring the durability of the healed tissue.
Preclinical Oncological and Anti-Proliferative Mechanisms
Inhibition of Cancer Cell Proliferation in In Vitro and In Vivo Models
Asiaticoside B has demonstrated broad-spectrum anti-proliferative activities against various cancer cell lines in both in vitro and in vivo preclinical models. nih.govnih.govnih.gov It has been shown to inhibit the proliferation of breast cancer (MCF-7, MDA-MB-231), colorectal cancer (HCT116, SW480, LoVo), and hepatocellular carcinoma (QGY-7703, Bel-7402) cells in a dose- and time-dependent manner. nih.govnih.govresearchgate.netspandidos-publications.com
In vitro studies have determined the half-maximal inhibitory concentration (IC50) of asiaticoside B for various cancer cell lines. For instance, the IC50 for MCF-7 breast cancer cells was reported to be 40 μM. mdpi.com For hepatocellular carcinoma cell lines QGY-7703 and Bel-7402, the IC50 values were 6.724 μM and 6.807 μM, respectively. nih.govresearchgate.net
In vivo studies using xenograft mouse models have further confirmed the anti-proliferative effects of asiaticoside B. Administration of asiaticoside B has been shown to significantly inhibit tumor growth. nih.govnih.govspandidos-publications.com For example, in a breast cancer xenograft model, asiaticoside B administration impeded tumor growth and was accompanied by a decrease in the proliferation marker Ki-67. nih.gov Similarly, in a colorectal cancer model, asiaticoside B administration significantly inhibited tumor growth. nih.govspandidos-publications.com The anti-proliferative mechanism often involves the inhibition of key signaling pathways, such as the NF-κB pathway in colorectal cancer. nih.govspandidos-publications.com
Table 3: In Vitro Anti-Proliferative Activity of Asiaticoside B on Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 40 μM | mdpi.com |
| Hepatocellular Carcinoma | QGY-7703 | 6.724 μM | nih.govresearchgate.net |
| Hepatocellular Carcinoma | Bel-7402 | 6.807 μM | nih.govresearchgate.net |
Induction of Apoptosis in Cancer Cells
In addition to inhibiting proliferation, asiaticoside B has been shown to induce apoptosis, or programmed cell death, in various cancer cells. nih.govnih.govnih.gov This pro-apoptotic effect is a key mechanism of its anti-cancer activity.
In breast cancer cells (MCF-7 and MDA-MB-231), treatment with asiaticoside B led to an increase in apoptotic events, as confirmed by flow cytometry analysis. nih.gov This was accompanied by an increase in the activity of caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic pathway, respectively. nih.govmdpi.com
Similarly, in colorectal cancer cells, asiaticoside B induced apoptosis in a dose-dependent manner, which was associated with a decrease in the mitochondrial membrane potential. spandidos-publications.com The induction of apoptosis in hepatocellular carcinoma cells has also been observed following treatment with asiaticoside B. nih.gov The molecular mechanisms underlying this pro-apoptotic effect include the modulation of apoptosis-related proteins. For instance, in colorectal cancer cells, asiaticoside B treatment resulted in a decreased Bcl-2/Bax mRNA ratio, indicating a shift towards a pro-apoptotic state. spandidos-publications.com
Table 4: Pro-Apoptotic Effects of Asiaticoside B on Cancer Cells
| Cancer Type | Cell Line(s) | Key Apoptotic Events | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Increased caspase-3 and caspase-9 activity, increased number of apoptotic cells | nih.govmdpi.com |
| Colorectal Cancer | HCT116, SW480, LoVo | Decreased mitochondrial membrane potential, decreased Bcl-2/Bax ratio | spandidos-publications.com |
| Hepatocellular Carcinoma | QGY-7703, Bel-7402 | Induction of apoptosis | nih.gov |
Cell Cycle Arrest Mechanisms
The ability of a compound to halt the cell cycle is a key indicator of its anti-proliferative potential. Preclinical studies on the related compound asiaticoside have shown that it can induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells like colorectal and hepatocellular carcinoma lines. nih.govnih.gov This arrest is typically associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1 and cyclin-dependent kinase 4 (CDK4), and the upregulation of cell cycle inhibitors like p21 and p27. nih.govnih.gov While these findings for asiaticoside are significant, direct evidence from preclinical investigations is necessary to confirm whether Asiaticoside B employs a similar or distinct mechanism to mediate cell cycle arrest.
Modulation of Oncogenic Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK)
Oncogenic signaling pathways are crucial for cancer cell proliferation, survival, and metastasis. The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are two of the most critical cascades in this regard. mdpi.comresearchgate.net Preclinical studies have indicated that the related compound asiaticoside can inhibit the activity of both the PI3K/Akt and MAPK/ERK pathways in hepatocellular carcinoma cells. nih.gov The inhibition of these pathways is linked to the induction of apoptosis and cell cycle arrest. nih.gov While network pharmacology studies suggest that Asiaticoside B may target proteins within these pathways, such as AKT1 and MAPK1, direct experimental validation of its modulatory effects on the PI3K/AKT/mTOR and MAPK/ERK signaling cascades is a necessary next step in preclinical investigations. nih.gov
Inhibition of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix, a process that is essential for tumor invasion and metastasis. The ability to inhibit MMP activity is a key therapeutic strategy. While direct studies on Asiaticoside B's effect on MMPs are not widely available, research on asiaticoside has shown significant inhibitory activity against MMP-1. tandfonline.comnih.gov Furthermore, bioinformatics analyses have predicted that asiaticoside targets MMP-2 and MMP-9, which are crucial for extracellular matrix degradation. journalagent.com Given that Asiaticoside B is a structurally related pentacyclic triterpene, it is hypothesized that it may also possess MMP inhibitory properties, but this requires specific preclinical verification. tandfonline.com
Antagonism of Multi-Drug Resistance Mechanisms
Multi-drug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. frontiersin.org Research has shown that the related compound asiaticoside can antagonize P-gp-mediated MDR in hepatocellular carcinoma cells. nih.govresearchgate.net This suggests that compounds from this class may act as chemosensitizers, enhancing the efficacy of conventional cancer drugs. However, specific preclinical studies focused on Asiaticoside B are required to determine if it shares this ability to counteract multi-drug resistance mechanisms.
Suppression of Tumor Angiogenesis Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Preclinical studies have identified Asiaticoside B as a potential inhibitor of angiogenesis. nih.govresearchgate.net In experimental models using human umbilical vein endothelial cells (HUVECs), Asiaticoside B was shown to inhibit key steps in the angiogenic process that were induced by Vascular Endothelial Growth Factor (VEGF). nih.gov
Specifically, Asiaticoside B demonstrated the ability to:
Inhibit Proliferation: It reduced the VEGF-induced proliferation of HUVECs. nih.gov
Inhibit Migration: The migration of endothelial cells, a crucial step for forming new vessels, was hampered by Asiaticoside B. nih.gov
Inhibit Tube Formation: It effectively inhibited the formation of capillary-like tubular structures by HUVECs. nih.gov
These findings suggest that Asiaticoside B is one of the active components in Centella asiatica responsible for its anti-angiogenic effects. nih.govresearchgate.net
Table 1: Preclinical Findings on the Anti-Angiogenic Effects of Asiaticoside B
| Mechanism | Model System | Observed Effect | Reference |
|---|---|---|---|
| Inhibition of Cell Proliferation | VEGF-induced HUVECs | Reduction in endothelial cell proliferation | nih.gov |
| Inhibition of Cell Migration | VEGF-induced HUVECs | Reduction in endothelial cell migration | nih.gov |
General Anti-inflammatory and Antioxidant Mechanisms
Asiaticoside B, a triterpenoid saponin isolated from Centella asiatica, has demonstrated significant anti-inflammatory and antioxidant properties in a variety of preclinical models. These effects are attributed to its ability to modulate key signaling pathways and molecular targets involved in the inflammatory cascade and oxidative stress response.
Asiaticoside B has been shown to effectively suppress the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). In a study investigating hyperoxia-induced lung injury in premature rats, administration of asiaticoside significantly down-regulated the elevated levels of TNF-α, IL-1β, and IL-6 in the blood at various time points. researchgate.net This inhibitory effect on cytokine production is a cornerstone of its anti-inflammatory action. Similarly, related compounds from Centella asiatica have been observed to reduce the lipopolysaccharide (LPS)-stimulated production of these same pro-inflammatory cytokines in cultured human corneal epithelial cells and RAW 264.7 macrophage cells. nih.govresearchgate.net
The mechanism underlying this regulation often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. researchgate.net By preventing the activation of NF-κB, asiaticoside can effectively halt the transcription of genes encoding for these pro-inflammatory mediators.
Table 1: Effect of Asiaticoside on Pro-inflammatory Cytokine Levels in Hyperoxia-Induced Lung Injury Model
| Cytokine | Effect of Asiaticoside Treatment | Time Points of Significant Reduction |
|---|---|---|
| TNF-α | Decreased levels induced by 80% O₂ | Days 3, 7, and 14 |
| IL-1β | Decreased levels induced by 80% O₂ | Days 3, 7, and 14 |
| IL-6 | Decreased levels induced by 80% O₂ | Days 3, 7, and 14 |
Data derived from a study on premature rats exposed to hyperoxia. researchgate.net
A significant component of Asiaticoside B's antioxidant and cytoprotective effects is its ability to activate the Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. researchgate.netnih.govnih.gov Nrf2 is a master regulator of the cellular antioxidant response. researchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, it translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes, including HO-1.
Studies have demonstrated that asiaticoside treatment can promote the nuclear translocation of Nrf2 and subsequently increase the expression of HO-1. nih.gov For instance, in a model of osteoarthritis, asiaticoside was found to ameliorate chondrocyte apoptosis by stimulating the Nrf2/HO-1 signaling pathway. researchgate.net Similarly, in human peritoneal mesothelial cells, asiaticoside activated the Nrf2/HO-1 pathway, which was crucial for its antioxidant effect in inhibiting transforming growth factor-beta 1 (TGF-β1)-induced reactive oxygen species (ROS). nih.gov This activation of the Nrf2/HO-1 pathway is a key mechanism by which Asiaticoside B enhances the intrinsic antioxidant defenses of cells.
Table 2: Mechanistic Actions of Asiaticoside via the Nrf2/HO-1 Pathway
| Cellular Process | Effect of Asiaticoside | Downstream Consequence |
|---|---|---|
| Nrf2 Translocation | Promotes movement of Nrf2 to the nucleus | Activation of antioxidant gene transcription |
| HO-1 Expression | Increases the expression of Heme Oxygenase-1 | Enhanced antioxidant and cytoprotective effects |
| Chondrocyte Apoptosis | Exerts an anti-apoptotic effect | Amelioration of osteoarthritis progression |
| Oxidative Stress | Inhibits TGF-β1-induced ROS production | Protection of peritoneal membrane |
In addition to activating endogenous antioxidant pathways, Asiaticoside B also exhibits the ability to directly scavenge reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause significant damage to cellular components, leading to oxidative stress and contributing to various pathologies. The capacity to neutralize these harmful species is a critical aspect of an antioxidant compound.
In a study on human umbilical vein endothelial cells (HUVECs), asiaticoside was shown to alleviate oxidative injury by reducing ROS levels. nih.gov This direct ROS scavenging activity contributes to its protective effects against oxidative stress-induced cellular damage and apoptosis. Biomaterials with potent ROS scavenging abilities are considered promising for inhibiting inflammation. nih.gov
Other Mechanistic Investigations
Asiaticoside B has been identified as a novel inhibitor of melanogenesis, the process of melanin production. nih.govresearchgate.net Its mechanism of action primarily involves the repression of the Microphthalmia-associated transcription factor (MITF). MITF is a key transcriptional regulator of the enzymes essential for melanin synthesis, such as tyrosinase, tyrosinase-related protein 1 (TRP1), and TRP2. nih.govspandidos-publications.com
Research has shown that asiaticoside inhibits melanogenesis by decreasing the DNA binding affinity of MITF. nih.govspandidos-publications.com This unique mechanism leads to a downregulation of tyrosinase mRNA and protein expression, which is the rate-limiting enzyme in melanin synthesis. spandidos-publications.com By repressing the activity of MITF, asiaticoside effectively reduces melanin content in melanocytes, suggesting its potential application in addressing hyperpigmentation. nih.gov
Table 3: Summary of Asiaticoside B's Mechanism in Melanogenesis Inhibition
| Molecular Target | Action of Asiaticoside B | Consequence |
|---|---|---|
| MITF | Decreases DNA binding affinity | Repression of MITF transcriptional activity |
| Tyrosinase mRNA | Inhibits expression | Reduced synthesis of tyrosinase enzyme |
Osteogenic Differentiation and Osteoclast Inhibition
A thorough review of current scientific literature reveals a notable absence of preclinical studies specifically investigating the effects of isolated Asiaticoside B on osteogenic differentiation and osteoclast inhibition. Research in this area has predominantly focused on other triterpenoids from Centella asiatica, such as Asiaticoside and Asiatic Acid. Consequently, there is no specific data available to detail the mechanisms through which Asiaticoside B might influence bone-forming cells (osteoblasts) or bone-resorbing cells (osteoclasts). Future preclinical research is necessary to determine if Asiaticoside B possesses any activity in bone metabolism and to elucidate its potential mechanisms.
Antipathogenic Mechanisms in Preclinical Models
Similar to the research on bone metabolism, there is a significant gap in the scientific literature regarding the specific antipathogenic mechanisms of Asiaticoside B. Preclinical studies evaluating the antibacterial, antiviral, or antifungal properties of compounds from Centella asiatica have primarily concentrated on the more abundant saponins (B1172615) like Asiaticoside or their aglycones like Asiatic Acid.
Currently, there are no available preclinical models or in vitro studies that specifically isolate and detail the antipathogenic effects and mechanisms of Asiaticoside B against various pathogens. Therefore, it is not possible to provide detailed research findings or data tables on its efficacy or mechanisms of action in this area. Further investigation is required to explore the potential antipathogenic activities of this specific compound.
Molecular and Cellular Target Interactions of Asiaticoside B
Identification of Direct Protein Binding Targets
Current scientific literature available through the performed searches does not provide specific evidence detailing the direct interaction of Asiaticoside (B1665284) B with Tuberous Sclerosis Complex 1 (TSC1), Ras homolog enriched in brain (Rheb), or the Fragile X Messenger Ribonucleoprotein (FMRP). While related compounds from Centella asiatica have been studied for their effects on the mTOR pathway, which is regulated by TSC1 and Rheb, direct binding studies involving Asiaticoside B and these specific proteins are not documented in the provided search results. mdpi.comnih.gov Similarly, no information was found regarding the interaction between Asiaticoside B and FMRP.
A 2024 study utilizing network pharmacology and experimental validation identified Asiaticoside B as one of the key active ingredients in Centella asiatica with potential anti-angiogenic effects. nih.govresearchgate.net This research identified 19 core targets for the anti-angiogenic activity of Centella asiatica's components, including Signal Transducer and Activator of Transcription 3 (STAT3), Proto-oncogene tyrosine-protein kinase Src (SRC), Mitogen-activated protein kinase 1 (MAPK1), and Protein kinase B (AKT1). nih.govresearchgate.net
STAT3 is a critical transcription activator involved in angiogenesis. nih.govnih.gov SRC, an intracellular tyrosine kinase, plays a role in tumor angiogenesis, and its interaction with STAT3 is a notable aspect of this process. nih.gov Both MAPK1 and AKT1 are central components of signaling pathways that regulate endothelial cell proliferation, migration, and survival, which are crucial steps in angiogenesis. nih.govjci.org The identification of these proteins as potential targets for Asiaticoside B suggests a molecular basis for its anti-angiogenic properties. nih.govresearchgate.net
Table 1: Identified Protein Binding Targets of Asiaticoside B in Angiogenesis This table is interactive. You can sort and filter the data.
| Protein Target | Full Name | Function in Angiogenesis |
|---|---|---|
| STAT3 | Signal Transducer and Activator of Transcription 3 | Critical transcription activator. nih.govnih.gov |
| SRC | Proto-oncogene tyrosine-protein kinase Src | Intracellular tyrosine kinase involved in tumor angiogenesis. nih.gov |
| MAPK1 | Mitogen-activated protein kinase 1 | Regulates endothelial cell proliferation and migration. nih.gov |
| AKT1 | Protein kinase B | Regulates endothelial cell survival and proliferation. nih.govjci.org |
To further investigate the interaction between the active components of Centella asiatica and their identified protein targets, molecular docking studies were performed. These computational analyses predict the binding affinity and conformation of a ligand (in this case, Asiaticoside B) within the active site of a target protein.
The results of these in silico studies demonstrated that the active components of Centella asiatica, including Asiaticoside B, have favorable binding energies with the primary targets of angiogenesis, including STAT3, SRC, MAPK1, and AKT1. nih.govresearchgate.net A lower binding energy value indicates a stronger and more stable interaction between the compound and the protein target. nih.gov The binding energy results showed that the affinity of SRC, AKT1, and STAT3 with all tested ligands was less than -5.5 kcal/mol, indicating significant binding. nih.gov This supports the credibility of the prediction that these proteins are direct targets of Asiaticoside B. nih.gov
Table 2: Molecular Docking Results for Centella asiatica Components This table is interactive. You can sort and filter the data.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Asiaticoside B and other active components | STAT3 | < -5.5 nih.gov |
| Asiaticoside B and other active components | SRC | < -5.5 nih.gov |
| Asiaticoside B and other active components | AKT1 | < -5.5 nih.gov |
| Asiaticoside B and other active components | MAPK1 | Not specified |
Impact on Key Signaling Cascades
The interaction of a compound with its direct protein targets often leads to the modulation of broader signaling pathways, affecting various cellular processes.
The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling route involved in angiogenesis, controlling endothelial cell proliferation, migration, and tube formation. nih.govnih.gov MAPK1 (also known as ERK2) is a key component of this cascade. The finding that Asiaticoside B potentially binds to MAPK1 indicates a direct modulatory role in the MAPK/ERK pathway. nih.govresearchgate.net By interacting with MAPK1, Asiaticoside B could influence the signaling cascade that is essential for the development of new blood vessels. nih.gov While the broader effects of Centella asiatica extracts on this pathway are documented, specific research delineating the precise impact of Asiaticoside B on the activation and downstream signaling of the MAPK/ERK pathway is not detailed in the provided search results. nih.govnih.gov
NF-κB Signaling Pathway Inhibition
There is currently a lack of specific studies investigating the inhibitory effects of Asiaticoside B on the NF-κB signaling pathway. Research on the broader compound, Asiaticoside, has demonstrated inhibition of this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65, leading to anti-inflammatory and anti-proliferative effects nih.govmdpi.com. However, it is crucial to note that these findings cannot be directly attributed to Asiaticoside B without specific experimental validation.
Wnt/β-catenin Signaling Pathway Activation
Similarly, the activation of the Wnt/β-catenin signaling pathway has been documented for Asiaticoside, particularly in the context of promoting osteogenic differentiation and wound healing nih.govresearchgate.net. This activation often involves the nuclear accumulation of β-catenin. At present, there is no specific research available to confirm that Asiaticoside B independently activates this pathway.
BDNF/TrkB Signaling Pathway Involvement
The involvement of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway has been linked to the neuroprotective and antidepressant-like effects of Asiaticoside spandidos-publications.comnih.govresearchgate.netresearchgate.net. Studies have shown that Asiaticoside can upregulate the expression of BDNF. However, specific investigations into the role of Asiaticoside B in modulating this critical neuronal pathway are yet to be conducted.
Nrf2/HO-1 Signaling Pathway Activation
Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a key mechanism for cellular defense against oxidative stress. Research has indicated that Asiaticoside can activate this pathway, contributing to its antioxidant and protective effects in various cell types nih.govnih.govresearchgate.net. As with the other pathways, dedicated studies on the effects of Asiaticoside B on Nrf2/HO-1 signaling are not currently available.
TGF-β/Smad Signaling Pathway Regulation
The Transforming growth factor-beta (TGF-β)/Smad signaling pathway is centrally involved in cellular growth, differentiation, and extracellular matrix production. Asiaticoside has been shown to regulate this pathway, for instance, by inhibiting TGF-β1-induced fibrosis through the suppression of Smad2/3 phosphorylation nih.gov or by inducing collagen synthesis through a TβRI kinase-independent Smad pathway scilit.com. There is a lack of data specifically implicating Asiaticoside B in the regulation of this pathway.
YAP1/VEGFA Signaling Axis Modulation
Modulation of the Yes-associated protein 1 (YAP1)/Vascular endothelial growth factor A (VEGFA) signaling axis has been demonstrated for Asiaticoside in the context of inhibiting cancer progression and angiogenesis nih.govnih.gov. These studies show a downregulation of both YAP1 and VEGFA. Currently, there are no published studies that specifically examine the effect of Asiaticoside B on this signaling axis.
Structure Activity Relationship Sar Studies of Asiaticoside B Derivatives
SAR of Triterpenoid (B12794562) Saponin (B1150181) Moiety
The biological activity of Asiaticoside (B1665284) B is intrinsically linked to its triterpenoid aglycone, terminolic acid, which belongs to the oleanane (B1240867) class of triterpenoids. medchemexpress.comontosight.ai SAR studies on related pentacyclic triterpenoids reveal several key principles that are applicable to Asiaticoside B.
The aglycone portion of the saponin is often considered the primary pharmacophore, or the active component, once the sugar moieties are cleaved in the body. bibliotekanauki.pl Studies comparing saponins (B1172615) (glycosides) with their corresponding sapogenins (aglycones) have frequently shown that the aglycone form possesses greater biological activity. For instance, asiatic acid and madecassic acid, the aglycones of asiaticoside and madecassoside (B7823665) respectively, have demonstrated more potent anti-inflammatory and antioxidant activities than their glycoside precursors. chemsrc.comsinica.edu.tw This suggests that Asiaticoside B may function as a more water-soluble prodrug that is metabolized to the more active terminolic acid.
Key functional groups on the triterpenoid skeleton available for modification include the hydroxyl (-OH) groups at various positions (e.g., C-2, C-3, C-6, C-23) and the carboxylic acid (-COOH) group at C-28. bibliotekanauki.plmdpi.com Research on asiatic acid derivatives has shown that creating more lipophilic (fat-soluble) versions through esterification of the C-28 carboxylic acid can enhance wound healing activity. bibliotekanauki.pl Conversely, other modifications, such as amide substitution at the C-28 position, have been linked to increased cytotoxic activity in some saponins. mdpi.com Terminolic acid itself has been shown to possess antibacterial activity against various strains and can inhibit pro-inflammatory cytokines like IL-1β and IL-6. medchemexpress.comchemsrc.comabmole.comtargetmol.com
SAR of Glycoside Chain Modifications
Modification of this sugar chain is a key strategy in SAR studies. For the related compound asiaticoside, enzymatic methods have been successfully used to selectively remove sugar units, generating analogs such as derhamno-asiaticoside (with the rhamnose unit removed) and derhamno-degluco-asiaticoside (with both rhamnose and a glucose unit removed). phcogj.com This demonstrates the feasibility of creating a library of analogs with altered sugar chains to probe their biological importance.
Recent breakthroughs have identified the specific enzymes, known as glycoside glycosyltransferases (GGTs), responsible for constructing this sugar chain. Specifically, the enzymes UGT94M2 and UGT94BE1 sequentially add the second glucose and the final rhamnose molecule during the biosynthesis of Asiaticoside B, asiaticoside, and madecassoside. nih.govjapsonline.com Understanding these enzymatic steps opens the possibility for biosynthetic engineering to create novel analogs with different sugar decorations. While the sugar chain is crucial for solubility, some studies suggest it is not essential for certain biological activities, such as collagen synthesis, where the aglycone appears to be the active component. bibliotekanauki.pl However, the presence of the sugar can be vital for the molecule to reach its target in a biological system.
Comparative Biological Activities with Related Isomers (e.g., Madecassoside)
Asiaticoside B, also known as Terminoloside, is an isomer of madecassoside. abmole.comturkjps.org Both compounds share the same molecular formula (C48H78O20) but differ in their aglycone structure; Asiaticoside B is based on the oleanane-type terminolic acid, while madecassoside is based on the ursane-type madecassic acid. ontosight.aitargetmol.com This structural difference leads to variations in their biological activities.
A study directly comparing the anti-inflammatory effects of Asiaticoside B (Terminoloside), madecassoside, and another isomer, isomadecassoside, evaluated their ability to inhibit nitrite (B80452) production in macrophage cells stimulated by lipopolysaccharide (LPS). Isomadecassoside and madecassoside both showed significant, dose-dependent inhibition of nitrite production, indicating a potent anti-inflammatory effect. The study presented graphical data showing terminoloside also possessed this inhibitory activity. Commercially, a combination of madecassoside and terminoloside is utilized for its anti-inflammatory and anti-aging properties, attributed to the stimulation of type III collagen. abmole.com
In terms of anticancer activity, Asiaticoside B has demonstrated cytotoxicity against human cancer cell lines. Research has reported its half-maximal inhibitory concentration (IC50) values against HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
| Compound | HepG2 (Liver Cancer) IC50 | MCF-7 (Breast Cancer) IC50 | Reference |
|---|---|---|---|
| Asiaticoside B (Terminoloside) | 9.74 µM | 8.32 µM | |
| Madecassoside | >100 µM | >100 µM | Data not directly available in the provided search results, but generally considered less cytotoxic than its aglycone. |
Influence of Stereochemistry on Biological Mechanisms
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, influencing how a drug binds to its target, its metabolic fate, and its transport across cell membranes. Pentacyclic triterpenoids like Asiaticoside B are rich in chiral centers, leading to numerous possible stereoisomers.
While direct SAR studies linking the oleanane skeleton of Asiaticoside B to a specific mechanism are not abundant, research on related compounds provides strong evidence for the importance of stereochemistry. For example, in saponins from Panax notoginseng, the stereochemistry at the C-20 position dramatically influences neuroprotective activity. mdpi.com In other natural product derivatives, specific stereoisomers show enhanced biological activity due to stereoselective uptake by cellular transport systems. Therefore, the oleanane versus ursane (B1242777) structure is a crucial factor in the distinct biological profiles of Asiaticoside B and its isomers like asiaticoside and madecassoside.
Development of Novel Asiaticoside B Analogs for Mechanistic Probes
The synthesis and study of novel analogs of natural products is a powerful strategy to investigate their mechanisms of action. By creating derivatives with specific structural changes, researchers can use these molecules as "mechanistic probes" to identify biological targets and signaling pathways.
A significant example is the identification of novel analogs of Asiaticoside B from Centella asiatica, including 11-oxo-asiaticoside B and 11(β)-methoxy asiaticoside B . In a screening study evaluating the neuroprotective effects of thirteen different triterpenoid saponins, 11-oxo-asiaticoside B displayed the most potent activity. It significantly protected neuronal PC12 cells from induced cell death, with a cell viability of 91.75% at a concentration of 100 µM.
Further investigation into its mechanism revealed that 11-oxo-asiaticoside B exerts its protective effects by:
These findings pinpoint 11-oxo-asiaticoside B as a valuable mechanistic probe for studying neuroprotection. The discovery that modifying the triterpenoid core at the C-11 position can enhance a specific biological activity provides a clear roadmap for the rational design of future neuroprotective agents based on the Asiaticoside B scaffold. The ongoing elucidation of the complete biosynthetic pathway of Asiaticoside B further paves the way for generating novel analogs through genetic engineering and biocatalysis. japsonline.com
Advanced Analytical Methodologies for Asiaticoside B Research
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a cornerstone technique for the analysis of complex mixtures containing Asiaticoside (B1665284) B. Its versatility allows for the separation, identification, and quantification of this compound and its related isomers from various matrices.
Reversed-Phase HPLC for Separation and Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the analysis of Asiaticoside B and other triterpenoid (B12794562) saponins (B1172615). tandfonline.compatsnap.comresearchgate.net This technique utilizes a nonpolar stationary phase, typically an octadecyl silane-packed column (C18), and a polar mobile phase. tandfonline.comcimap.res.in The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
For the quantification of Asiaticoside B, RP-HPLC methods are validated for linearity, precision, and accuracy to ensure reliable results. benthamopenarchives.com Calibration curves for Asiaticoside B typically demonstrate good linearity over a specific concentration range, with high correlation coefficients (r > 0.99). patsnap.com These optimized and validated methods are crucial for the quality control and standardization of extracts containing Asiaticoside B. researchgate.netbenthamopenarchives.com
Development of Specific Methods for Isomer Separation (e.g., Asiaticoside B and Madecassoside)
A significant analytical challenge in the study of Asiaticoside B is its separation from its structural isomer, Madecassoside (B7823665). tandfonline.compatsnap.com Standard RP-HPLC systems often fail to achieve baseline separation of these two compounds due to their similar structures and physicochemical properties. tandfonline.com
To overcome this, specialized HPLC methods have been developed. One effective approach involves the addition of β-cyclodextrin to the mobile phase. scispace.com The cyclodextrin interacts differently with the two isomers, enhancing their resolution on a C18 column. scispace.com Another successful strategy employs an Atlantis T3 C18 column, which has shown enhanced retention and resolution capabilities for these polar isomers, allowing for their high-resolution separation. tandfonline.comtandfonline.comresearchgate.net These specific methods are critical for accurately quantifying each isomer individually and understanding their distinct biological activities. scispace.com
Optimization of Mobile Phase Composition and Stationary Phases
The efficiency of HPLC separation is highly dependent on the mobile phase composition and the choice of the stationary phase. phenomenex.comdrawellanalytical.com For Asiaticoside B and its isomers, meticulous optimization of these parameters is essential to achieve the desired resolution and analysis time. drawellanalytical.com
Stationary Phases: The most commonly used stationary phase is the C18 column, valued for its hydrophobicity and versatility. tandfonline.comcimap.res.in Columns like the Atlantis T3 C18 are specifically selected for their ability to provide enhanced retention for polar compounds like Asiaticoside B. tandfonline.comresearchgate.net Other stationary phases, such as Synergi 4μ Hydro-RP 80A, have also been utilized for the separation of related triterpenoid isomers. researchgate.net
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. cimap.res.inphenomenex.com The ratio of these solvents is adjusted to control the retention and elution of the analytes. For the separation of Asiaticoside B and Madecassoside, a mobile phase of water-acetonitrile-methyl tert-butyl ether (80:18:2, v/v) has been successfully used. tandfonline.comtandfonline.comresearchgate.net The addition of modifiers like acetic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. tandfonline.comcimap.res.in Gradient elution, where the mobile phase composition is changed over time, is often employed to separate a wide range of compounds in a single run. researchgate.net
Interactive Table: HPLC Method Parameters for Asiaticoside B Analysis
| Stationary Phase | Mobile Phase Composition | Reference |
|---|---|---|
| Atlantis T3 C18 | Water-acetonitrile-methyl tert-butyl ether (80:18:2) with 0.1% acetic acid | tandfonline.comtandfonline.comresearchgate.net |
| Shimadzu CLC-ODS (C18) | Water (containing 1% TFA):methanol (30:70, v/v) | cimap.res.in |
| C18 column | Methanol:water (50:50, v/v) with 4 mmol/L β-cyclodextrin | scispace.com |
| Phenomenex Aqua C18 | Gradient of water (0.1% TFA), acetonitrile (0.1% TFA), and methyl tert-butyl ether (0.1% TFA) | researchgate.net |
Application of Advanced Detectors (e.g., UV, CAD)
The choice of detector is crucial for the sensitivity and specificity of HPLC analysis. For triterpenoids like Asiaticoside B, which lack a strong chromophore, detection can be challenging.
UV Detection: Ultraviolet (UV) detection is commonly used, but it is often performed at low wavelengths (around 206 nm) where many other compounds can interfere, leading to sloping baselines and reduced accuracy. ucl.ac.bethermofisher.comnih.gov Despite these limitations, HPLC-UV methods have been successfully developed and validated for the simultaneous quantification of Asiaticoside B and other triterpenes. ucl.ac.benih.gov
Charged Aerosol Detection (CAD): Charged Aerosol Detection (CAD) offers a significant advantage over UV detection for compounds like Asiaticoside B. thermofisher.com CAD is a mass-based detector that provides a more uniform response for non-volatile and semi-volatile compounds, irrespective of their optical properties. thermofisher.comthermofisher.com This results in more stable baselines and minimizes interferences from co-eluting compounds that might have strong UV chromophores but are present in low amounts. thermofisher.com The use of HPLC-CAD has been shown to improve the accuracy of quantification for Asiaticoside B and can be instrumental in establishing quality control standards. patsnap.comthermofisher.com
Mass Spectrometry (MS) Applications in Research
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and identification of compounds in complex biological matrices.
Identification and Structural Elucidation of Asiaticoside B Metabolites (Preclinical)
In preclinical research, understanding the metabolic fate of Asiaticoside B is essential. LC-MS/MS is the primary technique used to identify and structurally characterize its metabolites. nih.govresearchgate.net This involves separating the metabolites from a biological sample (e.g., from a zebrafish model) using HPLC and then analyzing them with a mass spectrometer. nih.govresearchgate.netupm.edu.my
The process typically involves:
Full Scan Mass Spectrometry: To determine the molecular weights of potential metabolites.
Tandem Mass Spectrometry (MS/MS): The parent ions of the suspected metabolites are isolated and fragmented to produce characteristic fragment ions.
Structural Elucidation: By analyzing the fragmentation patterns and comparing them to the parent compound and known metabolic pathways (like hydroxylation, dehydrogenation), the structures of the metabolites can be proposed. nih.govresearchgate.netnih.gov
Preclinical studies using zebrafish have successfully identified numerous phase I metabolites of related triterpenoids, demonstrating the utility of this model and the power of LC-MS/MS in metabolite profiling. nih.govresearchgate.net This information is crucial for understanding the biotransformation and potential bioactivity of Asiaticoside B in vivo.
Interactive Table: Identified Metabolite Types of Related Triterpenoids in Preclinical Models
| Metabolic Reaction | Mass Change (Da) | Reference |
|---|---|---|
| Hydroxylation | +16 | nih.gov |
| Dehydrogenation | -2 | nih.govresearchgate.net |
| Hydroxylation and Dehydrogenation | +14 | nih.gov |
| Dehydroxylation | -18 | nih.gov |
Quantitative Analysis in Biological Matrices for Research Studies
The quantification of Asiaticoside B in biological matrices is predominantly achieved through advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Research studies have focused on developing methods that can effectively separate Asiaticoside B from its isomers, such as Madecassoside, with which it is often found. researchgate.nettandfonline.comucl.ac.be
A validated HPLC method for the simultaneous determination of Asiaticoside B and other triterpenoids involves reversed-phase chromatography. researchgate.nettandfonline.com One effective approach utilizes an Atlantis T3 C18 column with a mobile phase consisting of a water-acetonitrile-methyl tert-butyl ether mixture (80:18:2, v/v) containing 0.1% acetic acid. researchgate.nettandfonline.com This system has demonstrated high resolution in separating the isomers. researchgate.nettandfonline.com Detection is typically performed using a UV detector, often set at a wavelength of 206 nm, due to the weak UV absorption of these compounds. researchgate.net
The development of these methods is critical for pharmacokinetic studies and for standardizing extracts used in research. The validation of these analytical procedures ensures linearity, precision, and accuracy, making them reliable for determining the concentration of Asiaticoside B in various samples. researchgate.nettandfonline.com
| Parameter | Specification | Reference |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | researchgate.nettandfonline.com |
| Stationary Phase (Column) | Reversed-phase Atlantis T3 C18 | researchgate.nettandfonline.com |
| Mobile Phase | Water-acetonitrile-methyl tert-butyl ether (80:18:2, v/v) with 0.1% acetic acid | researchgate.nettandfonline.com |
| Detection | UV at 206 nm | researchgate.net |
| Key Application | Separation and determination of Asiaticoside B and its isomers | researchgate.nettandfonline.comucl.ac.be |
Sample Preparation and Extraction Methodologies for Research Samples
The initial step in the analysis and isolation of Asiaticoside B from its natural source, primarily Centella asiatica, involves efficient sample preparation and extraction. The choice of extraction method is crucial for maximizing the yield and purity of the target compound. nih.gov
Commonly employed laboratory-scale extraction techniques include maceration and Soxhlet extraction using organic solvents like methanol or ethanol. nih.govchemoprev.org For instance, a typical maceration process involves immersing the powdered plant material in 70% ethanol or methanol for 24 hours. chemoprev.org Following extraction, the crude extract is often subjected to further purification steps. Liquid-liquid partitioning is a frequent subsequent step, where the extract is partitioned between solvents like dichloromethane and water, followed by butanol, to separate compounds based on their polarity. chemoprev.orgchula.ac.th
For larger scale separation and purification of Asiaticoside B, more advanced chromatographic techniques are employed. One patented method utilizes simulated moving bed (SMB) chromatography. google.com In this process, a raw material containing asiaticosides is dissolved in an aqueous methanol solution and passed through the SMB system, using the same solvent as the mobile phase to achieve separation. google.com Preparative HPLC has also been successfully used to isolate high-purity Asiaticoside B from extracts. researchgate.netnih.gov
| Method | Description | Solvents/Materials | Reference |
|---|---|---|---|
| Maceration | Soaking powdered plant material in a solvent for an extended period. | Methanol, Ethanol (e.g., 70-80%) | nih.govchemoprev.org |
| Soxhlet Extraction | Continuous extraction of a solid with a solvent. | Hexane, Chloroform, Methanol | nih.gov |
| Liquid-Liquid Partitioning | Separation of components based on differential solubility in two immiscible liquid phases. | Dichloromethane-water, n-butanol | chemoprev.orgchula.ac.th |
| Simulated Moving Bed (SMB) Chromatography | A preparative chromatography technique for separating binary mixtures. | Aqueous methanol solution | google.com |
| Preparative HPLC | High-performance liquid chromatography for isolating pure compounds. | Methanol-water | researchgate.netnih.gov |
Spectroscopic Characterization Techniques (e.g., NMR, IR) in Structural Research
The definitive structural elucidation of Asiaticoside B (also known as terminoloside) relies on a combination of powerful spectroscopic techniques. nih.gov These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the complex structure of triterpenoid glycosides. Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are utilized.
¹H NMR provides information on the number and environment of protons in the molecule. For example, in the related compound asiaticoside, characteristic signals include an anomeric proton of the glucose moiety around 5.31 ppm and various methyl singlets and doublets for the triterpene skeleton between 0.71 and 1.30 ppm. nih.gov
¹³C NMR reveals the number and type of carbon atoms. The spectrum helps identify carbons in the sugar units and the complex ursane-type triterpene core.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the full structure by establishing proton-proton and proton-carbon correlations through bonds.
Mass Spectrometry (MS) , particularly high-resolution electrospray ionization mass spectrometry (HR-ESIMS), is used to determine the precise molecular weight and elemental formula of the compound. nih.gov For instance, asiaticoside has been identified by observing its [M+Cl]⁻ adduct ion in negative mode mass spectrometry. nih.gov
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of an extract containing Asiaticoside B would show characteristic absorption bands for hydroxyl (–OH), carbonyl (–C=O), and C-O groups, which are all part of its structure. chemoprev.org
| Technique | Type of Information Obtained | Example Data (Asiaticoside) | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment and connectivity | δ 5.31 (1H, d, H-1'), 5.26 (1H, t, H-12), 0.71-1.30 (methyl signals) | nih.gov |
| ¹³C NMR | Carbon skeleton framework | Provides chemical shifts for all carbon atoms in the aglycone and sugar moieties. | nih.gov |
| HR-ESIMS | Molecular formula and exact mass | m/z: 993.4827 [M+Cl]⁻ | nih.gov |
| FTIR | Functional groups | Absorption bands for –OH (approx. 3275 cm⁻¹), C=O (approx. 1732 cm⁻¹), C-O (approx. 1062 cm⁻¹) | chemoprev.org |
Mentioned Compounds
| Compound Name |
|---|
| Asiaticoside B (Terminoloside) |
| Madecassoside |
| Asiaticoside |
Future Research Directions for Asiaticoside B
Unraveling Undiscovered Molecular Targets and Signaling Pathways
While the broader extracts of Centella asiatica and the related compound asiaticoside (B1665284) have been shown to modulate several signaling pathways, the specific molecular targets of Asiaticoside B remain largely uncharted territory. Future research should prioritize the identification of its direct binding partners and the downstream signaling cascades it influences.
Initial studies on asiaticoside have indicated its interaction with pathways such as the Toll-Like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB) signaling pathway, which is crucial in inflammatory responses. cancerbiomed.org Further investigation is needed to determine if Asiaticoside B shares these targets or possesses unique molecular interactions. A key area of focus will be to move beyond the known anti-inflammatory pathways and explore novel signaling networks that may be modulated by Asiaticoside B. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be employed to identify direct binding proteins.
Moreover, understanding how Asiaticoside B interacts with and modulates complex signaling networks, rather than single targets, will be crucial. Systems biology approaches, combining experimental data with computational modeling, will be instrumental in mapping the intricate web of interactions influenced by this compound.
Exploration of Asiaticoside B's Role in Emerging Biological Research Areas
The therapeutic potential of Asiaticoside B may extend beyond its currently understood activities. Future research should explore its effects in emerging areas of biology that are increasingly recognized as critical in health and disease.
Ferroptosis: Recent studies have highlighted the role of a distinct form of iron-dependent programmed cell death, known as ferroptosis, in various diseases. Intriguingly, asiaticoside has been shown to attenuate chronic restraint stress-induced hippocampal CA1 neuronal ferroptosis by activating the BDNF/Nrf2/GPX4 signaling pathway. nih.gov This opens up a promising avenue to investigate whether Asiaticoside B also possesses anti-ferroptotic properties and its potential therapeutic application in neurodegenerative diseases and other conditions where ferroptosis is implicated. nih.govmdpi.com
Autophagy: Autophagy is a cellular self-cleaning process that is vital for maintaining cellular homeostasis, and its dysregulation is linked to numerous diseases, including cancer and neurodegeneration. Research on asiaticoside has demonstrated its ability to induce autophagy in drug-resistant multiple myeloma cells, suggesting a potential anti-cancer mechanism. nih.gov Future studies should investigate the specific effects of Asiaticoside B on autophagic pathways and its potential as a modulator of this critical cellular process. mdpi.com
Immunomodulation: The immune-modulating properties of Centella asiatica extracts are well-documented. mdpi.com Studies on asiaticoside have shown that it can stimulate an inflammatory response in macrophages in response to infection, indicating its potential to modulate innate immune functions. nih.gov Investigating the specific immunomodulatory effects of Asiaticoside B, including its impact on different immune cell populations and cytokine profiles, could reveal its potential in treating infectious diseases and autoimmune disorders.
Development of Novel Synthetic Routes and Biosynthetic Enhancements
The natural abundance of Asiaticoside B in Centella asiatica can be variable, making reliance on extraction from plant sources challenging for consistent and scalable production. Therefore, the development of novel synthetic and biosynthetic methods is a critical area for future research.
Novel Synthetic Routes: The complex structure of triterpenoid (B12794562) saponins (B1172615) like Asiaticoside B presents a significant challenge for total chemical synthesis. mdpi.comnih.govresearchgate.net Future research in synthetic organic chemistry could focus on developing efficient and stereoselective strategies to construct the core triterpenoid scaffold and subsequently glycosylate it to yield Asiaticoside B. Such synthetic routes would not only provide a reliable source of the compound but also allow for the creation of novel analogs with potentially improved pharmacological properties.
Biosynthetic Enhancements: Recent advances have begun to elucidate the biosynthetic pathway of asiaticosides, including the identification of key enzymes such as UDP-glycosyltransferases (UGTs). acs.orgnih.gov This knowledge provides a foundation for enhancing the production of Asiaticoside B through metabolic engineering. Future research could focus on:
Overexpression of key biosynthetic genes: Increasing the expression of genes encoding enzymes like squalene (B77637) synthase (SQS) and other critical enzymes in the triterpenoid pathway in Centella asiatica cell or hairy root cultures could lead to higher yields of Asiaticoside B. nih.gov
Heterologous expression: Transferring the entire biosynthetic pathway of Asiaticoside B into a microbial host, such as yeast or bacteria, could enable large-scale and controlled production through fermentation. researchgate.net
Elicitation: The use of elicitors, such as methyl jasmonate, has been shown to enhance the production of related compounds in cell cultures and could be explored for Asiaticoside B. cas.org
| Strategy | Description | Potential Outcome |
| Novel Chemical Synthesis | Development of multi-step chemical reactions to construct Asiaticoside B from simple starting materials. | Controlled and scalable production of Asiaticoside B and its analogs. |
| Metabolic Engineering | Overexpression of key genes in the biosynthetic pathway in Centella asiatica cultures. | Increased yield of Asiaticoside B from plant-based production systems. |
| Heterologous Production | Transfer of the Asiaticoside B biosynthetic pathway into microbial hosts like yeast. | Sustainable and large-scale production through fermentation. |
| Elicitation | Application of chemical or biological stressors to plant cell cultures to stimulate secondary metabolite production. | Enhanced accumulation of Asiaticoside B in in vitro culture systems. |
Advanced In Vitro Model Systems for Mechanistic Elucidation
Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex microenvironment of human tissues, limiting their predictive value in drug discovery. frontiersin.orgcjnmcpu.com Future research on Asiaticoside B should leverage advanced three-dimensional (3D) in vitro models to gain a more physiologically relevant understanding of its mechanisms of action.
Organoids: Organoids are self-organizing 3D structures derived from stem cells that mimic the architecture and function of specific organs. researchgate.netnih.govnih.gov Utilizing organoid models, such as brain or gut organoids, could provide invaluable insights into the neuroprotective or anti-inflammatory effects of Asiaticoside B in a more human-relevant context. researchgate.netyoutube.com
Organ-on-a-Chip: This technology involves creating microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the functions of human organs. nih.govchula.ac.thresearchgate.netresearchgate.netnih.govsmithsonianmag.commdpi.comnih.govfastcompany.comnih.gov An "intestine-on-a-chip" model, for example, could be used to study the absorption, metabolism, and potential gut-protective effects of Asiaticoside B with greater accuracy than conventional models.
These advanced models can help bridge the gap between preclinical studies and clinical trials by providing more reliable data on the efficacy and potential toxicity of Asiaticoside B. nih.govnih.gov
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
To obtain a comprehensive understanding of the biological effects of Asiaticoside B, it is essential to move beyond single-target analyses and embrace a systems-level approach. The integration of "omics" technologies, such as metabolomics and proteomics, will be pivotal in this endeavor.
Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. researchgate.netfrontiersin.org Metabolomic profiling of cells or tissues treated with Asiaticoside B can reveal alterations in metabolic pathways, providing clues about its mechanism of action. Studies on Centella asiatica extracts have already demonstrated the utility of metabolomics in understanding their effects. chula.ac.thresearchgate.netupm.edu.mynih.gov
Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. frontiersin.org By comparing the proteomes of cells treated with and without Asiaticoside B, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can help in identifying novel drug targets and understanding the signaling pathways affected by the compound. Proteomic analyses of Centella asiatica extracts have already provided insights into their effects on cellular processes. nih.govebi.ac.ukresearchgate.net
The integration of metabolomic and proteomic data can provide a more holistic view of the cellular response to Asiaticoside B, enabling the construction of detailed molecular networks and the identification of key regulatory nodes. frontiersin.org
| Omics Technology | Information Gained | Potential Application for Asiaticoside B |
| Metabolomics | Changes in the levels of small molecule metabolites. | Identification of metabolic pathways modulated by Asiaticoside B. |
| Proteomics | Alterations in protein expression and post-translational modifications. | Discovery of novel protein targets and signaling pathways affected by Asiaticoside B. |
| Integrated Omics | A holistic view of the cellular response. | Construction of comprehensive molecular networks to understand the systems-level effects of Asiaticoside B. |
Computational Chemistry and Artificial Intelligence in Asiaticoside B Research
Computational approaches, including molecular docking and artificial intelligence (AI), are poised to revolutionize natural product research and can significantly accelerate the investigation of Asiaticoside B.
Target Identification: AI models can be trained on large datasets of known drug-target interactions to predict novel targets for Asiaticoside B.
Bioactivity Prediction: AI can analyze the chemical structure of Asiaticoside B to predict its potential pharmacological activities.
De Novo Design: Generative AI models could be used to design novel analogs of Asiaticoside B with improved potency or selectivity.
The synergy between computational modeling and experimental validation will be a powerful driver for future discoveries in Asiaticoside B research.
Q & A
Q. What are the primary molecular mechanisms through which Asiaticoside B exerts its anti-photoaging effects?
Asiaticoside B mitigates UV-induced photoaging by attenuating reactive oxygen species (ROS) generation, restoring SOD activity, and modulating the TGF-β1/Smad signaling pathway. RNAseq analysis reveals its regulatory effects on genes like MYC, SGK1, and CENPF, which are linked to cell growth, inflammation, and genomic stability. Western blotting confirms suppression of TGF-β1, Smad2, and Smad3 upregulation, key mediators of collagen degradation and skin aging .
Q. What in vitro models are commonly used to study Asiaticoside B's effects on skin aging?
The HaCat human keratinocyte cell line is widely employed, particularly under UVB irradiation (e.g., 30-minute exposure at 30 mJ/cm²). Metrics include cell viability assays (CCK-8), β-galactosidase activity (senescence marker), and TEM imaging for autophagic vacuole observation. Dose-dependent responses are typically tested at 10–100 μM concentrations .
Q. How is Asiaticoside B isolated and quantified in experimental settings?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 205 nm is standard for isolating Asiaticoside B from Centella asiatica extracts. Methanol or ethanol-based extraction followed by silica gel chromatography yields purity >95%. Quantification uses calibration curves with reference standards .
Advanced Research Questions
Q. How can researchers address discrepancies in Asiaticoside B's efficacy across different cell lines or experimental conditions?
Discrepancies often arise from variations in UV exposure protocols, cell passage numbers, or culture media composition. Standardize parameters using ISO guidelines and include positive controls (e.g., retinoic acid for anti-aging studies). Cross-validate findings in primary keratinocytes and 3D skin models to enhance translational relevance .
Q. What experimental strategies are recommended to elucidate the crosstalk between Asiaticoside B-regulated pathways (e.g., TGF-β/Smad and MAPK)?
Combine RNAseq with pathway-specific inhibitors (e.g., SB431542 for TGF-β receptor blockade) and co-immunoprecipitation to identify protein interactions. Time-course experiments (0–48 hours post-treatment) can delineate sequential pathway activation. Dual-luciferase reporters may assess transcriptional crosstalk .
Q. What methodological considerations are critical when designing longitudinal studies to assess Asiaticoside B's cumulative effects?
Use low-dose chronic exposure models (e.g., 1 μM for 14 days) to mimic therapeutic use. Monitor batch-to-batch compound stability via HPLC. Include endpoints like telomere length, mitochondrial membrane potential, and epigenetic markers (e.g., DNA methylation at senescence-associated loci) .
Q. How should researchers approach conflicting data regarding Asiaticoside B's pro-autophagic vs. apoptotic effects in cancer models?
Context-dependent effects may stem from concentration thresholds (e.g., autophagy at 10 μM vs. apoptosis at 50 μM in KM3/BTZ myeloma cells). Employ flow cytometry with Annexin V/PI staining and LC3-II immunoblotting to differentiate mechanisms. Validate findings in xenograft models with autophagy inhibitors (e.g., chloroquine) .
Q. What validation methods are essential when using RNAseq data to identify Asiaticoside B's gene targets?
Prioritize genes with ≥2-fold expression changes and p < 0.05. Confirm via qRT-PCR (primers spanning exon-exon junctions) and functional assays (e.g., siRNA knockdown of TOP2A to assess genomic stability). Pathway enrichment tools like DAVID or KEGG should corroborate RNAseq findings .
Q. How can researchers optimize experimental protocols to account for Asiaticoside B's stability in different culture media?
Pre-test compound stability using LC-MS over 24–72 hours in media (e.g., DMEM vs. RPMI-1640). Add antioxidants (e.g., 0.1% ascorbic acid) to prevent degradation. For long-term studies, refresh media containing Asiaticoside B every 12 hours .
Q. What statistical approaches are recommended for analyzing dose-dependent responses to Asiaticoside B in complex biological systems?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50 values. For multi-omics data, apply Benjamini-Hochberg correction for false discovery rates. Include nested ANOVA to account for inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
